molecular formula C15H21NO2 B4503488 N-cyclopentyl-4-ethoxy-3-methylbenzamide

N-cyclopentyl-4-ethoxy-3-methylbenzamide

Cat. No.: B4503488
M. Wt: 247.33 g/mol
InChI Key: QBWNYYJLCZKGRH-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-ethoxy-3-methylbenzamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.157228913 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Opioids Development : One significant application is in the development of synthetic opioids. A study highlighted the exploration of synthetic opioids as alternatives to opium-based derivatives, which has been a crucial part of drug development globally. This research aims to identify compounds with a more favorable side-effect profile, including reduced dependence and abuse liability. The study discussed the emergence of new psychoactive substances and their implications for policy makers, clinicians, and law enforcement (Elliott, Brandt, & Smith, 2016).

  • Insect Repellent Efficacy : Another application is in insect repellency, as examined in a study comparing the behavioral and toxicological effects of N,N-diethyl-3-methylbenzamide (DEET) and other compounds on Rhodnius prolixus, a vector of Chagas disease. The research measured repellency and observed the effects of these substances on insect mortality and behavior (Alzogaray, 2015).

  • Cell Cycle Perturbations : The effects of benzamide derivatives on cell cycle progression have been studied, such as the impact of 3-methoxybenzamide on cell cycle phases in response to DNA damage. This research provides insights into how these compounds can influence cellular processes and could have implications for understanding cellular responses to DNA damage (Jacobson, Meadows, & Measel, 1985).

  • Chemical Synthesis and Catalysis : Studies have also explored the use of benzamide derivatives in chemical synthesis and catalysis. For example, research on rhodium(III)-catalyzed chemodivergent annulations involving N-methoxybenzamides and sulfoxonium ylides highlights the role of these compounds in facilitating diverse chemical reactions (Xu, Zheng, Yang, & Li, 2018).

  • Inhibition of Cholinesterases : The potential inhibitory effects of DEET (N,N-Diethyl-3-methylbenzamide) on cholinesterases in both insect and mammalian nervous systems have been investigated. This research could have implications for understanding the mechanism of toxicity of DEET and its interactions with other chemicals (Corbel et al., 2009).

Properties

IUPAC Name

N-cyclopentyl-4-ethoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-14-9-8-12(10-11(14)2)15(17)16-13-6-4-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWNYYJLCZKGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.